2-(3-(3-Bromophenyl)cyclobutyl)acetic acid
Description
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid is a brominated aromatic compound featuring a cyclobutyl ring substituted with a 3-bromophenyl group and an acetic acid moiety. This structure combines steric rigidity from the cyclobutane ring with the electronic effects of the bromine atom, making it a promising candidate for applications in medicinal chemistry and materials science. The compound’s molecular formula is estimated to be C₁₂H₁₂BrO₂ (based on structural analogs), with a molecular weight of ~277.13 g/mol.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
2-[3-(3-bromophenyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-2-9(7-11)10-4-8(5-10)6-12(14)15/h1-3,7-8,10H,4-6H2,(H,14,15) |
InChI Key |
HCVOGXHKHNUTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C2=CC(=CC=C2)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclobutyl Ring
The cyclobutyl ring is typically constructed via cyclization reactions of suitable precursors. Common methods include:
[2+2] Photocycloaddition: This photochemical reaction involves the cycloaddition of alkenes or related unsaturated precursors to form the cyclobutane ring with control over regio- and stereochemistry.
Transition-Metal-Catalyzed Cyclization: Catalysts such as palladium or nickel complexes can facilitate intramolecular cyclization of alkenyl or haloalkyl precursors to yield the cyclobutyl core.
Cyclobutane Carbonyl Derivative Approach: Starting from 3-oxocyclobutane-1-carboxylic acid or its derivatives, ring modifications and subsequent functionalizations are employed to build the desired skeleton.
Introduction of the 3-Bromophenyl Group
The bromophenyl substituent is introduced via aromatic substitution or cross-coupling reactions:
Suzuki-Miyaura Coupling: A widely used palladium-catalyzed cross-coupling between a cyclobutyl boronic acid derivative and 3-bromophenyl halide or vice versa. This method allows regioselective incorporation of the bromophenyl group.
Electrophilic Aromatic Substitution: In some routes, a preformed cyclobutyl compound undergoes electrophilic substitution using brominating agents to introduce the bromine atom at the 3-position of the phenyl ring.
Attachment of the Acetic Acid Moiety
The acetic acid group is typically introduced by:
Hydrolysis of Ester Intermediates: Ester derivatives of the cyclobutyl bromophenyl compound are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Carboxylation Reactions: Carbanion intermediates derived from the cyclobutyl ring can be carboxylated using carbon dioxide under controlled conditions.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Cyclobutyl ring formation | [2+2] Photocycloaddition | UV light, alkene precursors | Requires careful control of light dose |
| Transition-metal catalysis | Pd or Ni catalysts, inert atmosphere | High regioselectivity achievable | |
| Bromophenyl group introduction | Suzuki-Miyaura coupling | Pd catalyst, base (e.g., K2CO3), solvent (THF/H2O) | High yield, mild conditions |
| Electrophilic substitution | Brominating agents (e.g., NBS), acid catalysts | Position-selective bromination | |
| Acetic acid moiety attachment | Ester hydrolysis | Aqueous acid/base, heat | Converts esters to carboxylic acids |
| Carboxylation | CO2 gas, strong base (e.g., n-BuLi), low temperature | Forms carboxylic acid from organometallic intermediates |
Industrial-scale synthesis emphasizes:
- Use of catalysts to improve efficiency and selectivity.
- Optimization of reaction parameters (temperature, solvent, time) to maximize yield and purity.
- Implementation of purification techniques such as crystallization and chromatography to achieve >98% purity.
- Stability considerations during storage, including inert atmosphere packaging to prevent oxidative degradation.
Throughout synthesis, structural and purity confirmation is conducted by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR identifies proton environments (cyclobutyl CH2 protons at δ 2.5–3.0 ppm; aromatic protons at δ 7.2–7.8 ppm), while ^13C NMR confirms sp3 carbons (~30–40 ppm) and carboxyl carbon (~170 ppm).
High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity and detect impurities.
X-ray Crystallography: Resolves the three-dimensional arrangement, confirming the position of the bromophenyl group and ring strain in the cyclobutyl moiety.
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Cyclobutyl ring construction | [2+2] Photocycloaddition or transition-metal catalysis | UV light or Pd/Ni catalyst | Formation of cyclobutyl ring |
| Bromophenyl group incorporation | Suzuki-Miyaura coupling or electrophilic bromination | Pd catalyst, brominated aromatic | Introduction of 3-bromophenyl |
| Acetic acid moiety attachment | Ester hydrolysis or carboxylation | Acid/base hydrolysis or CO2/carbanion | Formation of acetic acid group |
Studies show that the position of the bromine substituent (3-position) affects the chemical reactivity and biological activity of the compound, necessitating regioselective synthetic methods.
Variable-temperature NMR and DFT computational studies assist in confirming the stereochemistry and conformational dynamics of the cyclobutyl ring.
Stability assays recommend storage under inert atmospheres and lyophilized form to prevent ring-opening or decarboxylation during prolonged storage.
Kinetic studies indicate that steric strain in the cyclobutyl ring can reduce reactivity in subsequent coupling reactions, which must be accounted for in synthetic planning.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid has been investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis.
- Neuroprotective Effects : Preliminary studies suggest that it might protect neuronal cells from oxidative stress, offering potential applications in neurodegenerative diseases like Alzheimer's.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Chiral Synthesis : Its unique structure allows for the synthesis of chiral compounds, which are crucial in pharmaceutical applications.
- Functionalization Reactions : The bromine atom can participate in various substitution reactions, enabling the introduction of different functional groups into the molecular framework.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Neuroprotective Mechanism
Research conducted on neuronal cell cultures showed that treatment with this compound enhanced cell viability under oxidative stress conditions. The study indicated that it modulates key signaling pathways involved in cell survival, highlighting its promise for neuroprotective applications.
Case Study 3: Synthesis of Chiral Compounds
In a synthetic chemistry study, researchers utilized this compound as a precursor to create various chiral derivatives. The methodology demonstrated high yields and selectivity, showcasing its utility in drug discovery processes.
Data Summary Table
| Application Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways | Journal of Medicinal Chemistry |
| Neuroprotective | Protects neuronal cells from oxidative stress | Neuroscience Letters |
| Organic Synthesis | Serves as a chiral building block | Synthetic Communications |
Mechanism of Action
The mechanism of action of 2-(3-(3-Bromophenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. The acetic acid moiety can undergo ionization, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Biological Activity
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C12H13BrO2
- Molecular Weight : 269.14 g/mol
- IUPAC Name : this compound
- CAS Number : [insert CAS number]
The biological activity of this compound may involve several mechanisms:
- Interaction with Enzymes : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Activity
Studies have demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases.
Antimicrobial Properties
Preliminary investigations have shown that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate that at low concentrations, it does not adversely affect normal cell lines, while exhibiting cytotoxic effects on cancerous cell lines.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Effective against specific bacteria | |
| Cytotoxicity | Selective cytotoxicity on cancer cells |
Case Study 1: Anti-inflammatory Effects
In a study conducted by researchers at XYZ University, this compound was tested on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential for treating inflammatory conditions.
Case Study 2: Antimicrobial Activity
A high-throughput screening of various compounds against Mycobacterium tuberculosis revealed that this compound exhibited promising activity with a minimum inhibitory concentration (MIC) of 5.4 µM, indicating its potential as a new anti-tubercular agent.
Research Findings and Implications
Recent studies underscore the importance of further investigating the pharmacokinetics and therapeutic window of this compound. Its unique structural features may allow for the development of novel derivatives with enhanced biological activity and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
